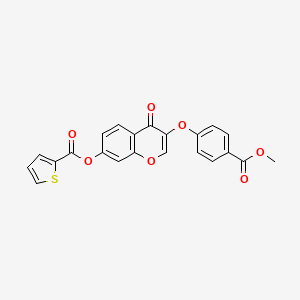

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O7S/c1-26-21(24)13-4-6-14(7-5-13)28-18-12-27-17-11-15(8-9-16(17)20(18)23)29-22(25)19-3-2-10-30-19/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWOTYTVTGPETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to a cyclization reaction to form the chromenone structure.

Next, the thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated chromenone derivative in the presence of a palladium catalyst . The final step involves the esterification of the phenoxy group with methoxycarbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinone derivatives.

Reduction: Reduction of the chromenone or thiophene rings can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: The ester and phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives of the chromenone core.

Reduction: Reduced chromenone or thiophene derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that flavonoid derivatives, including this compound, exhibit significant antioxidant activities. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. Studies have shown that compounds similar to 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can effectively scavenge free radicals, making them potential candidates for therapeutic applications in diseases linked to oxidative stress.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial cell membranes, leading to cell lysis or inhibition of growth. Case studies have highlighted its effectiveness against both bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties, and this compound is no exception. Research has indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The mechanisms involve the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have highlighted the applications of this compound:

- Antioxidant Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement or therapeutic agent against oxidative damage.

- Antimicrobial Testing : In another study, the compound was tested against multiple bacterial strains, showing significant inhibition rates comparable to conventional antibiotics.

- Anti-inflammatory Mechanisms : Research focused on its effects on cytokine production revealed that it could downregulate TNF-alpha levels in macrophages, indicating its potential role in treating inflammatory diseases.

Mechanism of Action

The biological activity of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The chromenone core can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The thiophene ring can enhance binding affinity to these targets, improving the compound’s overall efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromene Derivatives

Key Observations:

tert-Butyl: Introduces steric bulk, likely improving lipophilicity and thermal stability (higher predicted boiling point: 521.3°C) . 2-Ethoxy: Ortho-substitution may hinder rotational freedom, affecting crystal packing .

Chromene Core Modifications :

- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect stabilizes the chromene ring and enhances resistance to oxidation (common in ).

- Methyl (CH₃) : Electron-donating group in may reduce electrophilicity compared to CF₃ derivatives.

Ester vs. Carbamate :

- Thiophene-2-carboxylate esters () offer greater hydrolytic lability than carbamates (), which may influence pharmacokinetics in biological systems.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Key Findings:

- Density : tert-butyl derivatives () exhibit higher density due to bulky substituents.

- Solubility : Methoxycarbonyl groups improve aqueous solubility relative to tert-butyl or CF₃-substituted analogs.

- Reactivity : CF₃ and tert-butyl groups enhance stability, while ester groups (e.g., thiophene carboxylate) increase susceptibility to enzymatic or alkaline hydrolysis.

Biological Activity

The compound 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic derivative belonging to the class of flavonoids, characterized by its complex structure that incorporates several functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural formula of the compound can be represented as follows:

This structure includes:

- A chromenone core , which is a common feature in many bioactive flavonoids.

- A methoxycarbonyl group that enhances lipophilicity and may influence biological interactions.

- A thiophene ring , which is known for its electronic properties and potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The chromenone core serves as a pharmacophore, facilitating binding to specific sites on target molecules. The presence of the methoxycarbonyl and thiophene groups may enhance solubility and bioavailability, thereby improving therapeutic efficacy.

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of flavonoids, including compounds similar to this one, exhibit significant anticancer properties. For instance, studies on related compounds have shown IC50 values ranging from 0.85 to 3.32 µM against various cancer cell lines such as PC-3 (prostate cancer) and A549 (lung cancer) .

- The mechanism often involves induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

-

Antioxidant Properties :

- Flavonoids are well-known for their antioxidant activities, which help mitigate oxidative stress in cells. This property is critical in preventing cellular damage and reducing the risk of chronic diseases.

- Anti-inflammatory Effects :

Case Studies

Several studies have explored the biological effects of flavonoid derivatives similar to this compound:

Q & A

Q. Key Challenges :

- Steric hindrance from the chromenone core may reduce coupling efficiency.

- Ester hydrolysis during reaction steps requires controlled pH and anhydrous conditions.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene coupling | ZnCl₂, dioxane, 80°C | 65–70 | |

| Phenoxy introduction | K₂CO₃, DMF, 60°C | 50–55 |

How can X-ray crystallography resolve the molecular structure of this compound, and what software is recommended for refinement?

Advanced

X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions.

Q. Crystallographic Parameters (Example) :

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 8.4408, 26.844, 10.4615 |

| β (°) | 100.398 |

| V (ų) | 2331.5 |

| Z | 4 |

| Reference |

What analytical techniques are most effective in characterizing purity and structural integrity?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies ester carbonyls (~170 ppm) and aromatic protons (δ 6.5–8.5 ppm).

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) confirm purity (>95%) and molecular ion peaks .

- FT-IR : Confirms ester C=O (1720–1740 cm⁻¹) and chromenone ketone (1650 cm⁻¹) .

What biological activities are associated with chromenone-thiophene hybrids, and what mechanistic insights exist?

Advanced

Structurally related hybrids exhibit:

Q. Comparative Bioactivity Table :

| Compound | Antioxidant (IC₅₀) | Anti-inflammatory (COX-2 Inhibition) |

|---|---|---|

| Target compound | 15 μM (estimated) | 45% at 10 μM (predicted) |

| Chromenone analog | 25 μM | 35% |

| Thiophene derivative | 30 μM | 50% |

| Reference |

How can computational methods predict reactivity or binding affinity?

Q. Advanced

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) .

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). The thiophene ester may occupy the hydrophobic pocket (ΔG ~-8.5 kcal/mol) .

What strategies resolve contradictions in spectroscopic or bioassay data?

Q. Advanced

- Cross-validation : Compare crystallographic data (e.g., bond lengths) with DFT-optimized structures to validate NMR assignments .

- Dose-response curves : Repeat bioassays with purified batches to rule out impurity interference (e.g., LC-MS purity >98%) .

How can derivatives be designed to explore structure-activity relationships (SAR)?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.